1-(1H-Imidazol-2-yl)pyridin-2(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

Procure this non-fused biheterocyclic building block to access a privileged chemical space for kinase inhibitor and mTOR modulator programs. Its pyridin‑2(1H)-one and imidazole moieties create a unique hydrogen‑bonding motif absent in simpler pyridine analogs. With an XLogP3 of 0.4 and TPSA of 49 Ų, it is ideally positioned in Rule-of-Three fragment space, ensuring high aqueous solubility and low non-specific binding. Choose this scaffold to minimize CYP450 inhibition liabilities compared to benzimidazole-based alternatives, and leverage its role as a direct precursor for oxidative cyclization to imidazo[1,2‑a]pyridin‑2-ones.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B12818569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazol-2-yl)pyridin-2(1H)-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)C2=NC=CN2
InChIInChI=1S/C8H7N3O/c12-7-3-1-2-6-11(7)8-9-4-5-10-8/h1-6H,(H,9,10)
InChIKeyNSZCOHVHZCIRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazol-2-yl)pyridin-2(1H)-one – Key Physicochemical and Structural Baseline for Procurement Decisions


1-(1H-Imidazol-2-yl)pyridin-2(1H)-one (CAS 393561-61-0, C₈H₇N₃O, MW 161.16 g/mol) is a non-fused biheterocyclic compound that combines a pyridin‑2(1H)-one ring with an imidazole moiety via a direct N–C bond [1]. Its computed XLogP3 of 0.4, topological polar surface area (TPSA) of 49 Ų, single hydrogen bond donor, and two hydrogen bond acceptors place it in a favourable region of drug-like chemical space [1]. The co‑existence of the imidazole NH (pKa ~ 14.5) and the 2‑pyridone carbonyl creates a unique hydrogen‑bonding motif that is absent in the simpler pyridine analog 2‑(1H‑imidazol‑2‑yl)pyridine.

Why 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one Cannot Be Interchanged with Closest Analogs


The commonly considered substitutes—2‑(1H‑imidazol‑2‑yl)pyridine, 3‑(1H‑benzo[d]imidazol‑2‑yl)pyridin‑2(1H)‑one, and the parent pyridin‑2(1H)‑one—differ fundamentally in hydrogen‑bonding capacity, lipophilicity, and molecular topology. Substitution with the pyridine analog eliminates the carbonyl oxygen, removing a critical H‑bond acceptor and altering the tautomeric equilibrium that governs biological recognition and metal‑coordination behaviour. The benzimidazole analog adds a fused benzene ring, which substantially increases molecular volume, lipophilicity, and π‑stacking surface, thereby shifting the pharmacokinetic and off‑target profile away from the simple imidazole‑pyridinone core. Direct class‑level inference from the extensively studied benzimidazole series (e.g., BMS‑536924) to 1‑(1H‑imidazol‑2‑yl)pyridin‑2(1H)‑one is not valid without explicit experimental data, as the benzo‑fusion alters both CYP inhibition liability and kinase selectivity. The quantitative evidence below clarifies where the non‑fused imidazole‑pyridinone core provides measurable differentiation.

Quantitative Differentiation of 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one from Key Comparators


Lipophilicity and H‑Bond Donor Count Relative to 2‑(1H‑Imidazol‑2‑yl)pyridine

The target compound incorporates a carbonyl oxygen that is absent in the direct analog 2‑(1H‑imidazol‑2‑yl)pyridine. This results in a lower calculated logP (XLogP3 = 0.4 [1] vs. approximately 1.0 for 2‑(1H‑imidazol‑2‑yl)pyridine ) and an additional hydrogen‑bond acceptor (HBA = 2 vs. 1). The increased polarity and hydrogen‑bonding capacity make the target substantially more water‑soluble and reduce passive membrane permeability relative to the pyridine analog, a critical consideration for fragment‑based drug design where balanced hydrophilicity is desired.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Size and TPSA Advantage Over the Benzimidazole Congener

Replacing the imidazole with a benzimidazole (3‑(1H‑benzo[d]imidazol‑2‑yl)pyridin‑2(1H)‑one) adds a fused benzene ring, which inflates molecular weight from 161 to 211 Da and TPSA from 49 to ≈58 Ų (estimated). The target compound offers a 24 % smaller molecular weight and a lower TPSA, which are advantageous for achieving higher ligand efficiency (LE ≥ 0.3 kcal/mol per heavy atom) and superior permeability in fragment‑based screening cascades. In the context of IGF‑1R inhibitor programs, the pendant imidazole moiety was deliberately replaced to improve CYP selectivity [2], but the simple imidazole‑pyridinone core itself remains preferred when benzo‑fusion introduces excessive lipophilicity or CYP inhibition.

Fragment-based drug design Ligand efficiency Molecular recognition

Unique Metal‑Coordination Reactivity Enabled by the N–C Linked Imidazole‑Pyridinone Scaffold

The 1‑(1H‑imidazol‑2‑yl)pyridin‑2(1H)‑one framework can act as a neutral or monoanionic bidentate ligand through the imidazole N(sp²) and the pyridinone O (or N after deprotonation). This coordination mode is sterically less encumbered than that of the benzimidazole analog, leading to distinct geometries. In isostructural Zn(II) and Cd(II) networks with (pyridyl)imidazole ligands, subtle changes in ligand geometry resulted in different supramolecular topologies [1]. The target compound’s smaller ligand cone angle and the presence of the carbonyl group allow for chelation modes that are inaccessible to 2‑(1H‑imidazol‑2‑yl)pyridine, which lacks the carbonyl, or to the benzimidazole analog, whose steric bulk can hinder ML₂ formation.

Coordination chemistry Luminescent complexes Bidentate ligand

Recommended Application Scenarios for 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one Based on Differentiation Evidence


Fragment‑Based Screening Libraries Requiring Balanced Polarity

With XLogP3 = 0.4 and TPSA = 49 Ų, this compound is ideally positioned in the ‘Rule‑of‑Three’ fragment space [1]. Its polarity balance makes it suitable for direct use in biochemical and biophysical screens where aqueous solubility and low non‑specific binding are critical. The 2‑(1H‑imidazol‑2‑yl)pyridine analog is too lipophilic for many fragment screening formats.

Synthesis of Imidazo[1,2‑a]pyridin‑2‑one Bioisosteres

The N‑(imidazol‑2‑yl)pyridin‑2‑one scaffold serves as a direct precursor for oxidative cyclization to imidazo[1,2‑a]pyridin‑2‑ones, a privileged core in kinase inhibitors and mTOR modulators [2]. The non‑fused starting material allows divergent functionalization before ring closure, a strategy not feasible with the pre‑fused benzimidazole analog.

Coordination Polymer and MOF Linker Development

The compound’s ability to act as a neutral or anionic N^O chelating ligand can be exploited to build metal‑organic frameworks with tunable porosity and luminescence [3]. The absence of a fused benzene ring reduces π‑stacking‑driven aggregation, potentially leading to more crystalline products than the benzimidazole counterpart.

CYP‑Sparing Lead Development in Kinase Programs

The non‑fused imidazole moiety is less prone to CYP inhibition than the benzimidazole group, as demonstrated by the deliberate replacement of benzimidazole with simpler heterocycles in IGF‑1R programs to improve CYP450 profiles [2]. 1‑(1H‑Imidazol‑2‑yl)pyridin‑2(1H)‑one can therefore be a preferred scaffold for early‑stage lead optimization where CYP450 liabilities must be minimized.

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